1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one
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Overview
Description
1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the [3+2] cycloaddition reaction of diazo compounds with dipolarophiles . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-1-acetic acid or pyrazole-4-carboxylic acid.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyrazole-1-acetic acid or pyrazole-4-carboxylic acid .
Scientific Research Applications
1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it can act as a modulator of Aurora kinase A, B, and C, which are involved in cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with similar chemical properties.
1-(2-Hydroxyethyl)pyrazole: Shares the hydroxyethyl group and undergoes similar oxidation reactions.
Phenyl boronic acid (PBA) containing BODIPY dyes: Used in similar applications for their fluorescent properties.
Uniqueness
1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one is unique due to its pyrano-pyrazole core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBONIGCGWTTJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321863 |
Source
|
Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67056-25-1 |
Source
|
Record name | 67056-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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